molecular formula C14H18ClNO4 B7819395 a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid

a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid

Cat. No.: B7819395
M. Wt: 299.75 g/mol
InChI Key: YFWGDPUSNBKUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring substituted with a chlorine atom and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid primarily involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is removed by protonation of the carbonyl oxygen, followed by the formation of a tert-butyl cation and carbon dioxide. This deprotection step is crucial in peptide synthesis, allowing for the subsequent coupling of amino acids .

Comparison with Similar Compounds

Similar Compounds

    a-[(Fmoc-amino)methyl]-3-chlorobenzeneacetic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    a-[(Cbz-amino)methyl]-3-chlorobenzeneacetic acid: Contains a carbobenzoxy (Cbz) protecting group.

Uniqueness

a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid is unique due to the stability of the Boc protecting group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

2-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWGDPUSNBKUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.